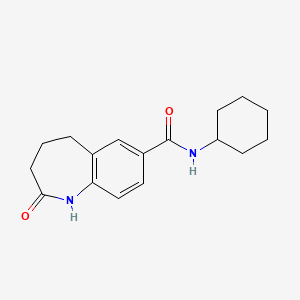
N-cyclohexyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide, commonly referred to as CTOP, is a peptide that has been extensively studied for its potential use in scientific research. CTOP is a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in pain regulation, reward, and addiction.
Mécanisme D'action
CTOP is a selective antagonist of the mu-opioid receptor, which means that it binds to the receptor and blocks its activation by endogenous opioids such as endorphins. By blocking the activation of the mu-opioid receptor, CTOP can modulate the effects of opioids on pain, reward, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTOP are primarily related to its ability to block the activation of the mu-opioid receptor. Studies have shown that CTOP can modulate the effects of opioids on pain, reward, and addiction. CTOP has also been shown to have effects on the immune system and the gastrointestinal tract.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CTOP in lab experiments is its selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using CTOP is its potential for off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of CTOP. One area of interest is the development of more selective antagonists of the mu-opioid receptor, which could help to further elucidate the role of this receptor in various physiological processes. Another area of interest is the investigation of the effects of CTOP on other opioid receptors, which could provide insights into the mechanisms of opioid action. Finally, there is a need for further research into the potential clinical applications of CTOP, particularly in the treatment of pain and addiction.
Méthodes De Synthèse
The synthesis of CTOP involves the use of solid-phase peptide synthesis, which is a widely used method for the synthesis of peptides. The process involves the use of a resin-bound amino acid, which is sequentially coupled with other amino acids to form a peptide chain. The final product is then cleaved from the resin and purified by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
CTOP has been extensively studied for its potential use in scientific research. It is commonly used in studies that aim to understand the role of the mu-opioid receptor in pain regulation, reward, and addiction. CTOP has also been used to investigate the effects of opioids on the immune system and the gastrointestinal tract.
Propriétés
IUPAC Name |
N-cyclohexyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16-8-4-5-12-11-13(9-10-15(12)19-16)17(21)18-14-6-2-1-3-7-14/h9-11,14H,1-8H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXLAYRTDTXCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)NC(=O)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-Dimethylphenoxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B6636163.png)
![ethyl 4-[(4E)-4-[(4-chloro-3-methoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-pyridin-2-ylpyrrolidin-1-yl]piperidine-1-carboxylate](/img/structure/B6636167.png)

![2-(2-methoxyethoxy)-N-[2-(4-methylanilino)phenyl]acetamide](/img/structure/B6636179.png)
![(E)-3-(furan-2-yl)-N-[2-(4-methylanilino)phenyl]prop-2-enamide](/img/structure/B6636180.png)
![Methyl 2-hydroxy-3-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636185.png)
![2-methoxy-N-[2-(4-methylanilino)phenyl]acetamide](/img/structure/B6636192.png)
![N-[2-[4-(morpholin-4-ylmethyl)anilino]-2-oxoethyl]benzamide](/img/structure/B6636194.png)
![2-butan-2-yl-N-[5-[(1,3-dioxoisoindol-2-yl)methyl]-1,3,4-thiadiazol-2-yl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B6636199.png)

![2-chloro-N-[2-(4-methylanilino)phenyl]benzamide](/img/structure/B6636212.png)
![3-[[(4-Ethoxybenzoyl)amino]methyl]benzoic acid](/img/structure/B6636217.png)
![3-[[(1-Tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B6636223.png)
